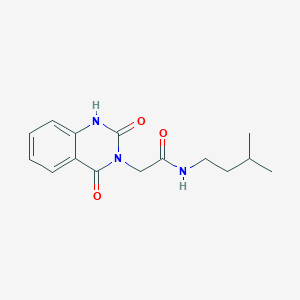

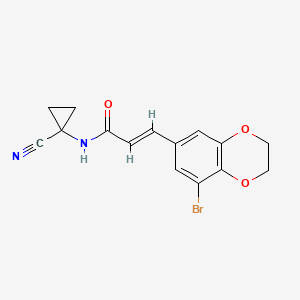

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-methylbutyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinazolinone derivatives have been the subject of extensive research due to their wide range of biological activities, including anticonvulsant, anticancer, and antimicrobial properties. The compound "2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-methylbutyl)acetamide" is a derivative of quinazolinone, which is a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. This particular derivative has not been explicitly mentioned in the provided papers, but similar compounds have been synthesized and studied for their biological activities .

Synthesis Analysis

The synthesis of quinazolinone derivatives typically involves the reaction of anthranilic acid derivatives with various reagents. For instance, a series of N-aryl(alkaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides were synthesized through aminolysis of activated acids and alkylation of potassium salts . Another approach involved the interaction of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid with amines in the presence of N,N'-carbonyldiimidazole . Additionally, 3-amino-2-methyl-quinazolin-4(3H)-ones were synthesized using a microwave-assisted green process . These methods highlight the versatility in the synthesis of quinazolinone derivatives, which can be tailored to produce a wide array of compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is confirmed using various analytical techniques such as IR, 1H NMR, 13C NMR, LC-MS, and EI-MS analyses . These techniques ensure the correct identification of the synthesized compounds and their purity. The molecular docking studies are also performed to predict the interaction of these compounds with biological targets, which is crucial for understanding their potential as therapeutic agents .

Chemical Reactions Analysis

Quinazolinone derivatives undergo various chemical reactions, which are essential for their biological activity. For example, the interaction with DNA under UV irradiation has been studied for certain derivatives, indicating their potential as photo-chemo or photodynamic therapeutics . The reactivity of these compounds with biological targets such as enzymes and receptors is also investigated through molecular docking studies, which help in understanding their mechanism of action .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for the pharmacokinetic profile of the compounds and their suitability as drug candidates. The studies provided do not detail these properties explicitly, but they are typically characterized during the drug development process .

Aplicaciones Científicas De Investigación

Green Synthesis and DNA Interaction

A study conducted by Mikra et al. (2022) developed a green process for synthesizing 3-amino-2-methyl-quinazolin-4(3H)-ones, derivatives closely related to the specified compound, focusing on their potential for DNA interaction and photodynamic therapeutic applications. This research highlights an environmentally friendly approach to synthesizing these compounds and their application in exploring novel photo-chemo or photodynamic therapies (Mikra et al., 2022).

Anticonvulsant Activity Evaluation

El Kayal et al. (2022) synthesized 1-benzylsubstituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide to evaluate their anticonvulsant activity and affinity to GABAergic biotargets. Although the synthesized compounds did not show significant anticonvulsant activity, the research provides valuable insights into the structure-activity relationship and the pharmacophore role of the cyclic amide fragment in anticonvulsant activity, offering a basis for further modifications and testing (El Kayal et al., 2022).

α1-Adrenoreceptor Antagonism

Research by Abou-Seri et al. (2011) involved the synthesis of quinazolinone-arylpiperazine derivatives as promising α1-adrenoceptor antagonists. The compounds displayed significant hypotensive activity and were tested for their in vivo and in vitro α1-blocking activity. This study underscores the therapeutic potential of quinazolinone derivatives in treating cardiovascular disorders, offering a pathway for the development of new α1-adrenoceptor antagonistic drugs (Abou-Seri et al., 2011).

Electrochemical Sensor Development

Karimi-Maleh et al. (2014) developed an electrochemical sensor based on a quinazolinone derivative, showcasing the compound's utility in analytical chemistry, particularly for the voltammetric determination of substances like isoproterenol, acetaminophen, and tryptophan. This research demonstrates the compound's potential in creating sensitive and selective sensors for pharmaceutical and biological sample analysis (Karimi-Maleh et al., 2014).

Propiedades

IUPAC Name |

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-methylbutyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3/c1-10(2)7-8-16-13(19)9-18-14(20)11-5-3-4-6-12(11)17-15(18)21/h3-6,10H,7-9H2,1-2H3,(H,16,19)(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRRFVWUJTPHQQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)CN1C(=O)C2=CC=CC=C2NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-methylbutyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2521888.png)

![3-Phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride](/img/structure/B2521890.png)

![3-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2521902.png)

![3-[5-(2-bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide](/img/structure/B2521903.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2521904.png)

![4-[(E)-2-(4-fluorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2521905.png)